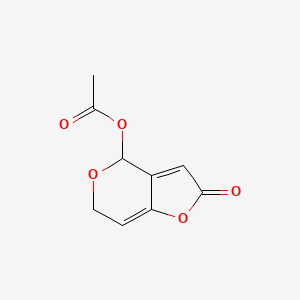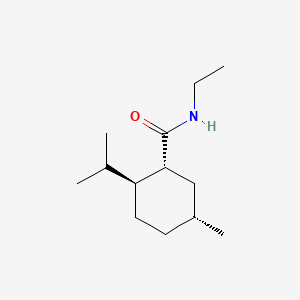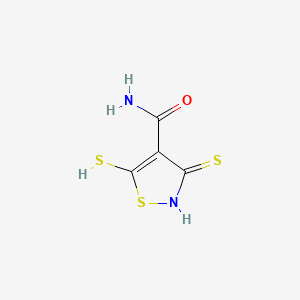
Isothiazole-4-carboxamide, 3,5-dimercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazole-4-carboxamide, 3,5-dimercapto- is a compound belonging to the isothiazole family, which is a class of five-membered sulfur heterocycles. These compounds are widely utilized in medicinal chemistry and organic synthesis due to their unique properties, including the presence of two electronegative heteroatoms in a 1,2-relationship . The compound’s structure allows for various functionalizations, making it a versatile scaffold in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-4-carboxamide, 3,5-dimercapto- typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements . One common method is the condensation of thiohydroxylamine with appropriate carboxylic acid derivatives under controlled conditions. Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods: Industrial production of isothiazole derivatives often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Isothiazole-4-carboxamide, 3,5-dimercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of isothiazole-4-carboxamide, 3,5-dimercapto- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Isothiazole-4-carboxamide, 3,5-dimercapto- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Industrially, it is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of isothiazole-4-carboxamide, 3,5-dimercapto- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, disrupting their normal function . This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Isothiazole-4-carboxamide, 3,5-dimercapto- can be compared with other similar compounds such as thiazoles and isoxazoles . While all these compounds share a five-membered ring structure, isothiazoles are unique due to the presence of both sulfur and nitrogen atoms in adjacent positions . This unique arrangement imparts distinct chemical reactivity and biological activity compared to thiazoles and isoxazoles .
List of Similar Compounds:- Thiazole
- Isoxazole
- Thiadiazole
- Oxazole
These compounds, while similar in structure, exhibit different chemical and biological properties due to variations in their heteroatom composition and ring substituents .
Properties
CAS No. |
26309-62-6 |
|---|---|
Molecular Formula |
C4H4N2OS3 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS3/c5-2(7)1-3(8)6-10-4(1)9/h9H,(H2,5,7)(H,6,8) |
InChI Key |
XQCCKHXLNGUXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SNC1=S)S)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


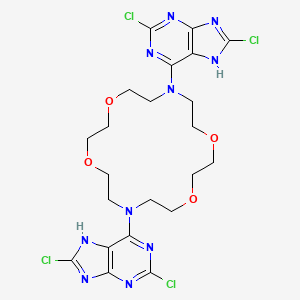
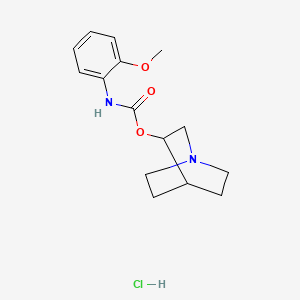
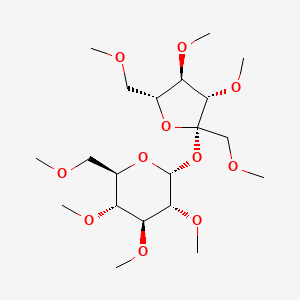
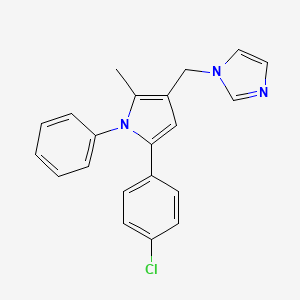

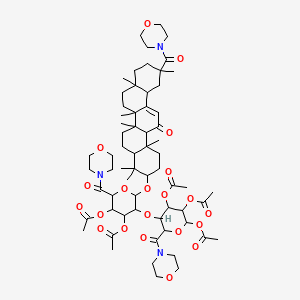
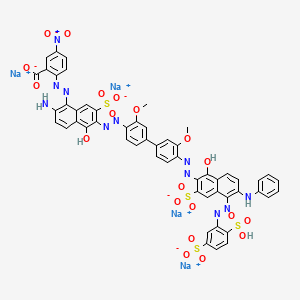
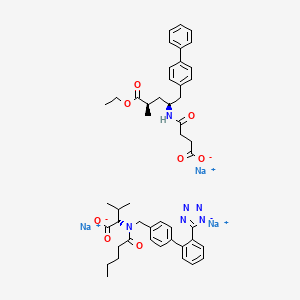
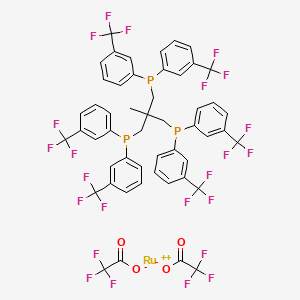

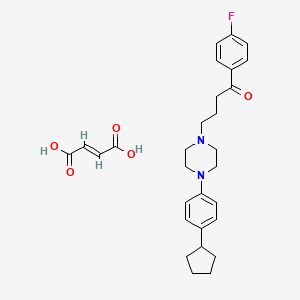
![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
